Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate
CAS No.: 113860-02-9
Cat. No.: VC0053077
Molecular Formula: C17H24F3N3O3RuS-
Molecular Weight: 508.522
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113860-02-9 |
---|---|
Molecular Formula | C17H24F3N3O3RuS- |
Molecular Weight | 508.522 |
Standard InChI | InChI=1S/C10H15.3C2H3N.CHF3O3S.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;2-1(3,4)8(5,6)7;/h1-5H3;3*1H3;(H,5,6,7);/p-1 |
Standard InChI Key | JJKTXFALMRBAHB-UHFFFAOYSA-M |
SMILES | CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.C(F)(F)(F)S(=O)(=O)[O-].[Ru] |
Introduction
Structural and Physical Properties
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate possesses a distinctive organometallic structure featuring a ruthenium(II) metal center. The cationic portion consists of a ruthenium atom bonded to a pentamethylcyclopentadienyl (Cp*) ligand and three acetonitrile molecules, while the anionic component is the trifluoromethanesulfonate (triflate) counterion. This structural arrangement contributes to its unique chemical behavior and reactivity patterns.
The compound appears as an orange powder according to some specifications, though it has also been described as a yellow to brown solid . The variability in color description may reflect slight differences in preparation methods or purity levels. As with many organometallic compounds, it exhibits sensitivity to air and must be stored in cold conditions to maintain stability and prevent degradation .
Physical Data and Identifiers
The following table presents the key physical properties and identifiers of this ruthenium complex:
Property | Value |
---|---|
Chemical Formula | C₁₇H₂₄F₃N₃O₃RuS |
Linear Formula | [Ru(C₁₀H₁₅)(CH₃CN)₃]⁺CF₃SO₃⁻ |
Molecular Weight | 508.52 g/mol |
CAS Number | 113860-02-9 |
Exact Mass | 509.053388 g/mol |
Monoisotopic Mass | 509.053388 g/mol |
Charge | -1 |
Appearance | Orange powder to yellow-brown solid |
Solubility in H₂O | Insoluble |
Sensitivity | Air sensitive |
Storage Temperature | Cold |
Chemical Properties and Reactivity
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate demonstrates characteristic reactivity that makes it valuable in organometallic synthesis. One of its most notable features is the lability of the acetonitrile ligands, which readily undergo substitution reactions with various donor ligands. This property makes the complex an excellent starting material for synthesizing a diverse range of ruthenium-based compounds.
Ligand Exchange Reactions
The acetonitrile ligands in [Cp*Ru(MeCN)₃]OTf are substitutionally labile and can be readily replaced by other ligands such as carbon monoxide (CO), isocyanides, and phosphines to yield new cationic complexes . This substitutional flexibility is demonstrated in reactions where the complex is treated with chelating ligands, resulting in the displacement of one or more acetonitrile molecules.
The reactivity pattern typically follows:
[CpRu(MeCN)₃]OTf + L → [CpRu(MeCN)₂L]OTf + MeCN
[CpRu(MeCN)₂L]OTf + L' → [CpRu(MeCN)L(L')]OTf + MeCN
[CpRu(MeCN)L(L')]OTf + L" → [CpRu(L)(L')(L")]OTf + MeCN
Where L, L', and L" represent various incoming ligands such as phosphines, amines, or other donor molecules.
Air and Moisture Sensitivity
The compound is notably sensitive to air, particularly in solution. When exposed to oxygen, it can undergo oxidation reactions, forming various oxo-species. This sensitivity necessitates handling under inert atmosphere conditions, typically using standard Schlenk techniques or glovebox environments .
Synthesis and Applications in Organometallic Chemistry
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate serves as a versatile starting material for preparing a wide range of ruthenium complexes with various applications in catalysis and organic synthesis.
Preparation of Cp*Ru Complexes with Chelating Ligands
One significant application involves the synthesis of ruthenium complexes containing chelating amine ligands. When [CpRu(MeCN)₃]OTf is treated with equimolar amounts of (tertiary-amino)alkylamine or pyridylamine (NN) compounds, or with (diphenylphosphino)alkylamine (PN) compounds, it forms new cationic complexes with the general formula [CpRu(MeCN)(LN)]OTf, where LN represents the chelating ligand .
These reactions proceed efficiently and with high yields under mild conditions, typically at room temperature in acetonitrile solution. The resulting complexes have been characterized by various spectroscopic techniques, including NMR and IR spectroscopy .
Reactivity with NiS₂N₂ Complexes
Another interesting application involves the reaction of [CpRu(MeCN)₃]OTf with nickel complexes of diaminodithiolates (NiS₂N₂). Treatment of acetonitrile solutions of [CpRu(MeCN)₃]OTf with NiS₂N₂ produces dark brown [Cp*Ru(NiS₂N₂)]₂(OTf)₂ in excellent yield .
This heterobimetallic complex is moderately air-stable in the solid state but rapidly reacts with oxygen when exposed to air in solution. The complex also reacts with elemental sulfur at room temperature in acetonitrile solution to give a brown persulfide complex Cp*Ru(NiS₂N₂)]OTf .
Reactions with Carbon Monoxide and Isocyanides
Acetonitrile solutions of the [Cp*Ru(NiS₂N₂)]₂(OTf)₂ complex react with carbon monoxide (CO) and methylisocyanide (MeNC) to form the corresponding adducts. The CO adduct exhibits a carbonyl stretching frequency (νCO) at 1901 cm⁻¹, indicating the excellent electron-donating power of the NiS₂N₂ ligand .
Applications in Catalysis
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate and its derivatives have shown significant catalytic activity, particularly in hydrogenation reactions involving polar functionalities.
Hydrogenation of Polar Substrates
The CpRu complexes derived from [CpRu(MeCN)₃]OTf, particularly those with chelating PN ligands, have demonstrated remarkable activity in the catalytic hydrogenation of various polar substrates, including ketones, aldehydes, epoxides, and imides .
The catalytic performance of these complexes is closely related to their electronic properties. For example, Cp*Ru complexes with PN ligands (containing phosphino groups) show different reactivity compared to those with NN ligands (containing amino groups). The PN complexes generally demonstrate stronger Lewis acidity at the ruthenium center and higher Brønsted acidity of the ligated NH₂ group, which correlates with their enhanced catalytic activity for a wider range of substrates .
Mechanism of Hydrogenation
The mechanism of hydrogenation catalyzed by these ruthenium complexes typically involves the heterolytic cleavage of H₂, facilitated by the presence of both the metal center and a protic NH group from the ligand. This cooperative interaction effectively generates an electrophilic NH and a nucleophilic RuH within the complex .
The electronically opposite hydrogen atoms then transfer to the polar substrate, with the protic hydrogen attaching to the more electronegative atom and the hydride attaching to the more electropositive center. This mechanism allows for the efficient reduction of polar functionalities under relatively mild conditions .
Hazard Type | Information |
---|---|
Signal Word | Warning |
Hazard Statements | H315-H319-H335 (Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |
Hazard Codes | Xi (Irritant) |
Precautionary Statements | P222-P231-P235-P305+P351+P338-P422-P501 |
Transport Information | NONH for all modes of transport |
Purity Grade | Description | Product Code |
---|---|---|
(2N) 99% | Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate | RU-CFS-02 |
(3N) 99.9% | Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate | RU-CFS-03 |
(4N) 99.99% | Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate | RU-CFS-04 |
(5N) 99.999% | Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate | RU-CFS-05 |
Higher purity grades are typically required for sensitive applications, particularly in research settings where trace impurities might interfere with catalytic activity or reaction outcomes.
Recent Research Developments
Recent research involving tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate has focused on expanding its applications in catalysis and developing new derivatives with enhanced properties for specific reactions.
Development of Asymmetric Catalysts
One significant area of development involves the chiral modification of ligands coordinated to the CpRu framework derived from [CpRu(MeCN)₃]OTf. These modifications have led to highly effective asymmetric hydrogenation catalysts with excellent chemo- and stereoselectivity .
The cooperative reactivity between the electrophilic NH and nucleophilic RuH functionalities in these complexes has inspired the development of new molecular catalysts for challenging transformations, such as the direct hydrogenation of carboxylic acids and their derivatives. These reactions traditionally rely on stoichiometric metal hydride reagents like LiAlH₄ .
Heterobimetallic Complexes
Another emerging area of research involves the preparation of heterobimetallic complexes using [Cp*Ru(MeCN)₃]OTf as a starting material. For example, the reaction with nickel-based metalloligands has yielded interesting Ru-Ni complexes that can serve as structural and functional analogues of naturally occurring heterobimetallic enzymes .
These heterobimetallic systems show distinctive reactivity toward small molecules like oxygen, carbon monoxide, and sulfur, opening new avenues for bioinspired catalysis and small-molecule activation .
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